molecular formula C13H18O B14854312 3-(Cyclopropylmethyl)-4-isopropylphenol

3-(Cyclopropylmethyl)-4-isopropylphenol

Katalognummer: B14854312
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: QRAZNZKCSOSXMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound is notable for its unique structural features, including a cyclopropylmethyl group and a propan-2-yl group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The Grignard reaction is a powerful tool in organic synthesis, allowing for the formation of carbon-carbon bonds. In this case, a Grignard reagent, such as cyclopropylmethyl magnesium bromide, can be reacted with a suitable precursor, such as 4-(propan-2-yl)phenol, under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(cyclopropylmethyl)-4-(propan-2-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylmethyl and propan-2-yl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thymol: 5-methyl-2-(propan-2-yl)phenol, known for its antiseptic properties.

    Carvacrol: 5-isopropyl-2-methylphenol, used for its antimicrobial activity.

Uniqueness

3-(Cyclopropylmethyl)-4-(propan-2-yl)phenol is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

3-(cyclopropylmethyl)-4-propan-2-ylphenol

InChI

InChI=1S/C13H18O/c1-9(2)13-6-5-12(14)8-11(13)7-10-3-4-10/h5-6,8-10,14H,3-4,7H2,1-2H3

InChI-Schlüssel

QRAZNZKCSOSXMF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(C=C(C=C1)O)CC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.